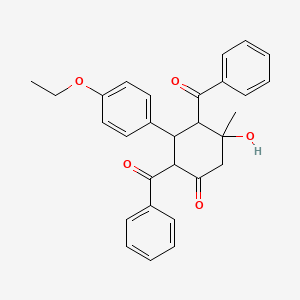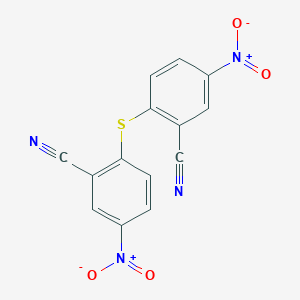![molecular formula C25H31FN2O B10886427 (4-Benzylpiperidin-1-yl)[1-(3-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10886427.png)
(4-Benzylpiperidin-1-yl)[1-(3-fluorobenzyl)piperidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE is a synthetic organic compound belonging to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, one substituted with a benzyl group and the other with a 3-fluorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihaloalkane, with ammonia or a primary amine under high-temperature conditions.
Substitution Reactions: The piperidine ring is then functionalized by introducing the benzyl and 3-fluorobenzyl groups. This is typically done through nucleophilic substitution reactions where the piperidine nitrogen attacks the benzyl halide and 3-fluorobenzyl halide, respectively.
Formation of the Methanone Group: The final step involves the introduction of the methanone group. This can be achieved through a Friedel-Crafts acylation reaction, where the benzylpiperidine derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the methanone group to an alcohol.
Substitution: The benzyl and 3-fluorobenzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or fluorobenzyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that piperidine derivatives can exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE is being explored for its potential as a therapeutic agent in these areas.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in the production of polymers, resins, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-BENZYLPIPERIDINO)[1-(4-FLUOROBENZYL)-3-PIPERIDYL]METHANONE: Similar structure but with a different position of the fluorine atom.
(4-BENZYLPIPERIDINO)[1-(3-CHLOROBENZYL)-3-PIPERIDYL]METHANONE: Similar structure with a chlorine substituent instead of fluorine.
(4-BENZYLPIPERIDINO)[1-(3-BROMOBENZYL)-3-PIPERIDYL]METHANONE: Similar structure with a bromine substituent.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of both benzyl and 3-fluorobenzyl groups also contributes to its distinct properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of (4-BENZYLPIPERIDINO)[1-(3-FLUOROBENZYL)-3-PIPERIDYL]METHANONE, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C25H31FN2O |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(4-benzylpiperidin-1-yl)-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H31FN2O/c26-24-10-4-8-22(17-24)18-27-13-5-9-23(19-27)25(29)28-14-11-21(12-15-28)16-20-6-2-1-3-7-20/h1-4,6-8,10,17,21,23H,5,9,11-16,18-19H2 |
Clé InChI |
QCVNOWBSLHBOBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886344.png)

![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10886366.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886369.png)
![{3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10886375.png)
![3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886382.png)
![N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886386.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-methyl-2-(pyridin-2-yl)ethanamine](/img/structure/B10886388.png)
![2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886392.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B10886394.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10886400.png)
![4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B10886402.png)
![4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine](/img/structure/B10886420.png)

